5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid
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Overview
Description
5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid is an organic compound that features a fluorinated benzoic acid core with a tert-butoxycarbonyl (BOC) protected amino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid typically involves multiple steps:
Nitration and Reduction: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position on the phenyl ring. This is followed by reduction to convert the nitro group to an amino group.
BOC Protection: The amino group is then protected using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. This step forms the BOC-protected amine.
Coupling Reaction: The BOC-protected amine is coupled with 2-fluorobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors for nitration and reduction steps, and automated systems for BOC protection and coupling reactions to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzoic acid core can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the BOC protecting group.
Coupling: Carbodiimides like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Deprotection: The major product is the free amine derivative.
Coupling: Amide derivatives are formed when coupled with amines.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of fluorinated drugs.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Bioconjugation: The compound can be used to modify biomolecules for research in biochemistry and molecular biology.
Material Science: It is explored for the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-fluorobenzoic acid depends on its application:
In Medicinal Chemistry: The fluorine atom can enhance the metabolic stability and bioavailability of drug molecules. The BOC-protected amine can be deprotected to reveal the active amine group, which can interact with biological targets.
In Organic Synthesis: The compound acts as a versatile intermediate, participating in various reactions to form desired products.
Comparison with Similar Compounds
Similar Compounds
5-(3-CBZ-Aminophenyl)-2-fluorobenzoic acid: Similar structure but with a benzyl carbamate (CBZ) protecting group instead of BOC.
5-(3-FMOC-Aminophenyl)-2-fluorobenzoic acid: Features a fluorenylmethyloxycarbonyl (FMOC) protecting group.
Uniqueness
BOC Protection: The BOC group offers ease of removal under mild acidic conditions, making it a preferred choice for temporary protection of amines.
Fluorine Substitution: The presence of fluorine enhances the compound’s stability and potential biological activity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-fluoro-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNOICOROGTSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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